

Spectroscopic Profile of Dehydromatricaria Ester: A Technical Guide

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Compound of Interest

Compound Name: *Dehydromatricaria ester*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Dehydromatricaria ester**, scientifically known as methyl (E)-dec-2-en-4,6,8-triynoate. The information presented herein is crucial for the identification, characterization, and analysis of this compound in research and development settings. This document summarizes key spectroscopic data in a structured format, outlines standardized experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis of organic compounds.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for **Dehydromatricaria ester** (trans-isomer). It is important to note that obtaining a complete and verified set of spectral data from publicly accessible databases for this specific compound is challenging. The data presented here is a compilation based on typical values for similar functional groups and related compounds, and should be used as a reference. For definitive identification, comparison with a certified reference standard is recommended.

Table 1: ¹H NMR Spectral Data of **Dehydromatricaria Ester**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0 - 7.2	d	1H	H-3
~6.0 - 6.2	d	1H	H-2
~3.7	s	3H	-OCH ₃
~2.0	s	3H	H-10

Solvent: CDCl₃, Reference: TMS (0 ppm). Coupling constants (J) are typically in the range of 15-16 Hz for the trans-alkene protons.

Table 2: ¹³C NMR Spectral Data of **Dehydromatricaria Ester**

Chemical Shift (δ) ppm	Assignment
~166	C-1 (C=O)
~140	C-3
~125	C-2
~80-60	C-4, C-5, C-6, C-7, C-8, C-9 (alkynyl carbons)
~51	-OCH ₃
~4	C-10

Solvent: CDCl₃

Table 3: Mass Spectrometry Data of **Dehydromatricaria Ester**

m/z	Relative Intensity (%)	Assignment
172	High	[M] ⁺ (Molecular Ion)
141	Moderate	[M - OCH ₃] ⁺
113	Moderate	[M - COOCH ₃] ⁺

Ionization Method: Electron Ionization (EI)

Table 4: IR Spectral Data of **Dehydromatricaria Ester**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2200	C≡C Stretch (Conjugated)
~1720	C=O Stretch (α,β-unsaturated ester)
~1630	C=C Stretch
~1250, ~1170	C-O Stretch (Ester)
~970	=C-H Bend (trans)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Dehydromatricaria ester**.

Methodology:

- **Sample Preparation:** A sample of approximately 5-10 mg of **Dehydromatricaria ester** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **¹H NMR Acquisition:** The proton spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- **^{13}C NMR Acquisition:** The carbon spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Dehydromatricaria ester**.

Methodology:

- **Sample Introduction:** A dilute solution of **Dehydromatricaria ester** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For solid samples, a direct insertion probe may be used.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity against m/z .

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Dehydromatricaria ester**.

Methodology:

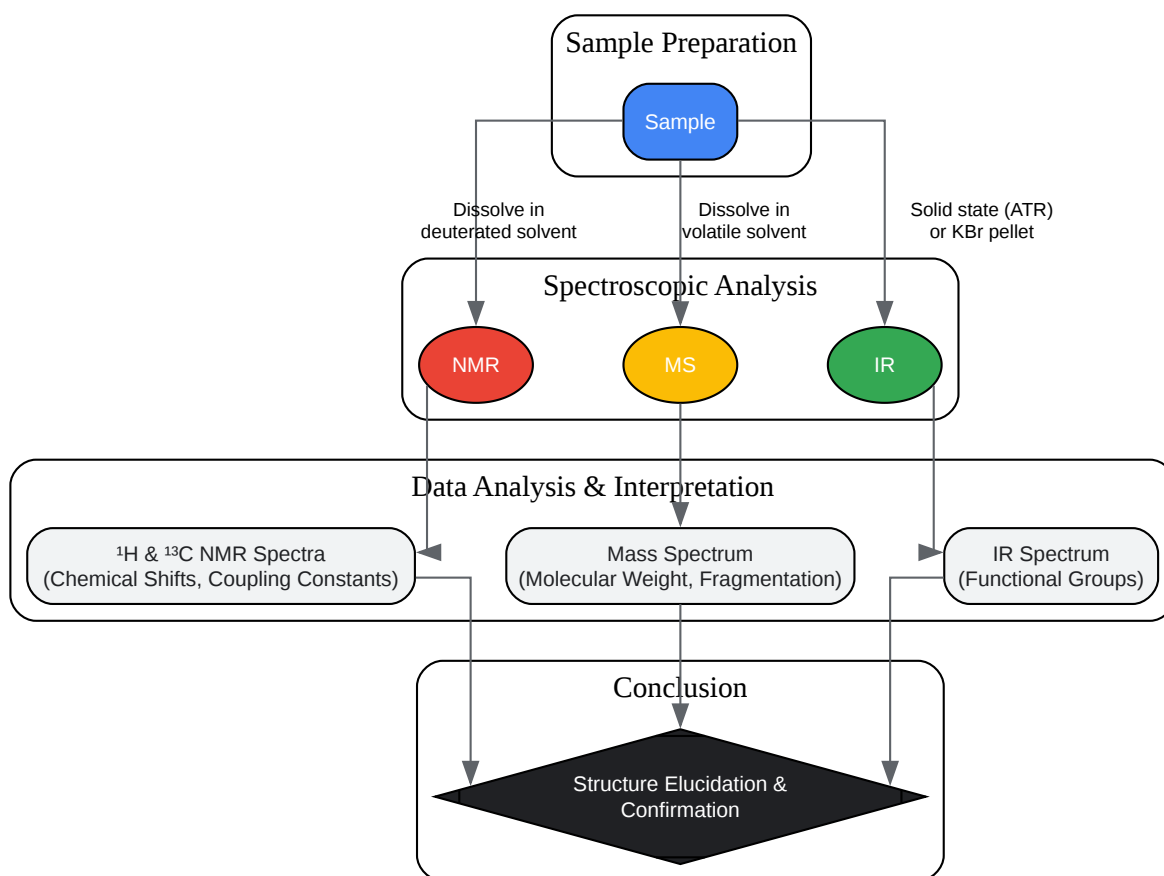
- **Sample Preparation:** For a solid sample like **Dehydromatricaria ester**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Dehydromatricaria ester**.



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Caption: Experimental workflow for the spectroscopic analysis of **Dehydromatricaria ester**.

- To cite this document: BenchChem. [Spectroscopic Profile of Dehydromatricaria Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233575#spectral-data-nmr-ms-ir-of-dehydromatricaria-ester\]](https://www.benchchem.com/product/b1233575#spectral-data-nmr-ms-ir-of-dehydromatricaria-ester)

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